molecular formula C16H35NO2 B3257216 Dibutylamine; octanoic acid CAS No. 28537-85-1

Dibutylamine; octanoic acid

Cat. No.: B3257216
CAS No.: 28537-85-1
M. Wt: 273.45 g/mol
InChI Key: BNAITARODKBTDD-UHFFFAOYSA-N
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Description

Dibutylamine; octanoic acid: is a compound formed by the combination of dibutylamine and octanoic acid. Dibutylamine is a secondary amine with a fishy odor, commonly used as a corrosion inhibitor and in the manufacturing of emulsifiers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibutylamine; octanoic acid involves the reaction of dibutylamine with octanoic acid. This reaction typically occurs under mild conditions, often at room temperature, and does not require a catalyst. The reaction can be represented as follows:

C8H16O2+C8H19NC16H35NO2\text{C}_8\text{H}_{16}\text{O}_2 + \text{C}_8\text{H}_{19}\text{N} \rightarrow \text{C}_{16}\text{H}_{35}\text{NO}_2 C8​H16​O2​+C8​H19​N→C16​H35​NO2​

where octanoic acid (C8H16O2) reacts with dibutylamine (C8H19N) to form the compound (C16H35NO2).

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-purity reagents. The process may include purification steps such as distillation or recrystallization to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: Dibutylamine; octanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or alcohols.

    Substitution: The amine group in dibutylamine can participate in nucleophilic substitution reactions, forming new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Amides, nitriles.

    Reduction: Primary amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of dibutylamine; octanoic acid involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. For example, octanoic acid is known to promote the synthesis of gamma-aminobutyric acid (GABA) in neurons by enhancing glutamine supply from astrocytes . This interaction can have neuroprotective effects and is being studied for its potential in treating neurological disorders.

Comparison with Similar Compounds

    Butylamine; octanoic acid: Similar in structure but with a shorter alkyl chain.

    Dibutylamine; hexanoic acid: Similar but with a shorter fatty acid chain.

    Dibutylamine; decanoic acid: Similar but with a longer fatty acid chain.

Uniqueness: Dibutylamine; octanoic acid is unique due to its balanced chain length, which provides optimal solubility and reactivity. Its medium-chain fatty acid component, octanoic acid, is particularly effective in biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

N-butylbutan-1-amine;octanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.C8H16O2/c1-3-5-7-9-8-6-4-2;1-2-3-4-5-6-7-8(9)10/h9H,3-8H2,1-2H3;2-7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAITARODKBTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)O.CCCCNCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951225
Record name Octanoic acid--N-butylbutan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28537-85-1
Record name Octanoic acid, compd. with N-butyl-1-butanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28537-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid, compound with dibutylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028537851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid--N-butylbutan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octanoic acid, compound with dibutylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.595
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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